2-(naphthalen-1-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(naphthalen-1-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Naphthalene Ring: The naphthalene ring can be introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group by reacting the intermediate product with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
2-(naphthalen-1-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(naphthalen-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-(naphthalen-1-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide
- 2-(naphthalen-1-yl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
The uniqueness of 2-(naphthalen-1-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the naphthalene ring and the o-tolyl group can enhance its interaction with biological targets, potentially leading to improved pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-14-7-2-4-11-17(14)20-23-24-21(26-20)22-19(25)13-16-10-6-9-15-8-3-5-12-18(15)16/h2-12H,13H2,1H3,(H,22,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPYWQKRJAGVAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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